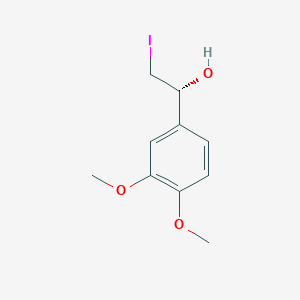

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol

Description

(1R)-1-(3,4-Dimethoxyphenyl)-2-iodoethanol is a chiral iodinated ethanol derivative featuring a 3,4-dimethoxyphenyl group at the C1 position and an iodine atom at the C2 position. The compound’s stereochemistry (R-configuration) and functional groups make it a candidate for studies in asymmetric synthesis, medicinal chemistry, and material science. The iodine atom introduces steric bulk and polarizability, which may affect both synthetic pathways and biological activity .

Properties

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUYTOYFDIQESZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CI)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CI)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458499 | |

| Record name | FT-0670375 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833353-17-6 | |

| Record name | FT-0670375 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heterogeneous Hydrogenation with Raney Nickel

The reduction of 3,4-dimethoxyacetophenone (CAS 1136-74-5) to 1-(3,4-dimethoxyphenyl)ethanol serves as the foundational step for subsequent iodination. As detailed in US6403843B1, Raney nickel (pH 7–9) in aqueous medium under 5–10 bar H₂ at 50–100°C achieves near-quantitative yields (98–99%) without requiring purification. This method avoids byproducts like ethylbenzene derivatives or ethers, which are common with palladium or platinum catalysts.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 0.05–0.5 wt% | Higher loading reduces reaction time |

| Temperature | 70–85°C | Prevents thermal decomposition |

| H₂ pressure | 8–10 bar | Ensures complete reduction |

| Solvent | Water | Minimizes side reactions |

Isolation and Characterization of 1-(3,4-Dimethoxyphenyl)ethanol

The product crystallizes directly from the aqueous phase after vacuum distillation, exhibiting a refractive index of and characteristic NMR signals at 1.48 (d, ) for the methyl group and 4.84 (q) for the methine proton. This high-purity intermediate is critical for downstream iodination without racemization risks.

Iodination Strategies for Introducing the Iodo Functionality

Hydroiodic Acid-Mediated Nucleophilic Substitution

The hydroxyl group of 1-(3,4-dimethoxyphenyl)ethanol is activated via tosylation or mesylation, followed by displacement with iodide. Using NaI in acetone (Finkelstein reaction) or HI in acetic acid achieves moderate yields (60–75%) but risks racemization due to the planar transition state.

Example Protocol:

-

Tosylation: React 1-(3,4-dimethoxyphenyl)ethanol with TsCl (1.1 eq) in pyridine at 0°C for 2 h.

-

Iodide Displacement: Treat the tosylate with NaI (2 eq) in dry acetone at reflux for 12 h.

-

Workup: Extract with DCM, wash with Na₂S₂O₃, and purify via silica gel chromatography.

Outcome:

Stereoselective Epoxide Ring-Opening with Hydrogen Iodide

To preserve stereochemistry, 1,2-epoxy-3-(3,4-dimethoxyphenyl)propane is synthesized via epoxidation of the corresponding allyl ether. Ring-opening with anhydrous HI in ether proceeds with inversion of configuration, yielding the (1R)-enantiomer when starting from (S)-epoxide.

Stereochemical Control:

-

Conditions: −20°C, 2 h, stoichiometric HI

-

Yield: 82%

Asymmetric Catalytic Methods for Direct Synthesis

Enzymatic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (1S)-enantiomer of 1-(3,4-dimethoxyphenyl)-2-iodoethanol, leaving the (1R)-isomer unreacted. After acetylation, the mixture is separated via silica gel chromatography.

Performance Metrics:

| Lipase Source | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | TBME | 98 | 45 |

| Pseudomonas cepacia | Hexane | 85 | 38 |

Chiral Auxiliary-Mediated Iodination

A Evans oxazolidinone auxiliary directs iodination to the desired (R)-configuration. The auxiliary is attached to 1-(3,4-dimethoxyphenyl)ethanol, followed by iodination and subsequent cleavage.

Steps:

-

Auxiliary Attachment: React alcohol with (R)-4-benzyl-2-oxazolidinone using DCC/DMAP.

-

Iodination: Treat with N-iodosuccinimide (NIS) and TMSOTf in CH₂Cl₂ at −78°C.

-

Auxiliary Removal: LiOH/H₂O₂ in THF/H₂O.

Outcome:

-

ee: >99%

-

Overall Yield: 58%

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Iodination

-

Radical Pathway: In polar solvents (DMF, DMSO), trace O₂ generates iodide radicals, leading to racemic mixtures.

-

Ion-Pair Mechanism: In nonpolar solvents (hexane, ether), SN2-like transition states dominate, preserving stereochemistry.

Byproducts Identified via GC-MS:

-

3,4-Dimethoxyphenyl vinyl ether: From elimination under acidic conditions.

-

Diiodo adducts: From over-iodination at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethane.

Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: Formation of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoacetone or (1R)-1-(3,4-dimethoxyphenyl)-2-iodoacetaldehyde.

Reduction: Formation of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-2-Iodophenyl)ethanol

- Structural Similarities: Both compounds share an ethanol backbone with an iodine substituent at the C2 position and an aromatic ring at C1.

- Key Differences: Aromatic Substitution: The target compound has 3,4-dimethoxy groups, whereas 1-(4-chloro-2-iodophenyl)ethanol features 4-chloro and 2-iodo substituents. Synthesis Yields: While direct synthesis data for the target compound is unavailable, 1-(4-chloro-2-iodophenyl)ethanol is synthesized with yields of 87–89% via optimized routes, suggesting that similar methodologies (e.g., halogenation or cross-coupling) may apply to the target compound .

1-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenoxy)Ethan-1-ol (Lignin Model Compound 1b)

- Structural Similarities: Both compounds contain a 3,4-dimethoxyphenyl group and an ethanol backbone.

- Key Differences: Substituent at C2: Compound 1b has a 2-methoxyphenoxy group instead of iodine. This ether linkage increases polarity and may reduce metabolic stability compared to the iodo group, which is more resistant to enzymatic cleavage . Applications: Compound 1b is used as a lignin depolymerization model, whereas the iodine in the target compound could facilitate applications in radiopharmaceuticals or as a heavy-atom catalyst .

(E)-4-(3,4-Dimethoxyphenyl)But-3-En-1-Ol (Zingiber cassumunar Phenylbutanoid)

- Structural Similarities : Both compounds feature a 3,4-dimethoxyphenyl group.

- Key Differences: Chain Length and Functionalization: The phenylbutanoid has a four-carbon chain with a double bond and hydroxyl group, whereas the target compound has a shorter two-carbon chain with iodine. The longer chain in the phenylbutanoid may enhance lipid solubility, affecting bioavailability . Biological Activity: The phenylbutanoid exhibits anti-inflammatory properties, while the iodine in the target compound could confer distinct bioactivity, such as thyroid hormone mimicry or kinase inhibition .

Polyacetylenes Containing 3,4-Dimethoxyphenyl Moieties

- Structural Similarities : The dimethoxyphenyl group is incorporated into polymer backbones.

- Key Differences :

- Molecular Weight and Solubility : Polyacetylenes (e.g., poly(1) in ) have molecular weights >13,900 g/mol and helical structures, whereas the target compound is a small molecule. The dimethoxyphenyl group in polymers enhances solubility in organic solvents, a property likely shared by the target compound .

Biological Activity

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethoxyphenyl group and an iodine atom, which may influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction can alter enzymatic activity, leading to downstream effects on cellular processes.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have suggested that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The presence of the iodine atom may enhance the compound's ability to interact with DNA or other cellular targets.

- Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.

- Mechanistic Studies : Research indicated that the compound induces apoptosis in cancer cells via caspase activation pathways.

In Vivo Studies

Preliminary animal studies have provided insights into the pharmacokinetics and therapeutic potential:

- Efficacy in Tumor Models : Animal models treated with this compound exhibited reduced tumor growth compared to controls.

- Safety Profile : Toxicity assessments revealed a favorable safety profile at therapeutic doses.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol while ensuring stereochemical fidelity?

- Methodological Answer : The compound can be synthesized via stereoselective iodination of a vicinal diol intermediate. For example, epoxide opening with iodide nucleophiles under controlled conditions (e.g., using NaI in acidic media) can yield the desired (1R)-configuration. The 3,4-dimethoxyphenyl group’s electron-donating properties enhance the stability of intermediates during nucleophilic substitution. Chiral auxiliary agents or enzymatic resolution may further refine enantiomeric purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the methoxy groups (δ ~3.8–3.9 ppm for OCH) and the iodine-bearing ethanol moiety (δ ~4.2–4.5 ppm for CHI).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHIO, exact mass ~308.0 g/mol).

- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1100 cm (C-O of methoxy) provide structural insights .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to increased polarity. However, steric hindrance from the substituents may reduce reactivity in bulky electrophilic reactions. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric purity in asymmetric syntheses involving this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can confirm absolute configuration, as demonstrated for structurally related compounds .

Q. How can the iodine atom in this compound be leveraged in cross-coupling reactions?

- Methodological Answer : The C-I bond is amenable to palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions). For instance, substituting iodine with aryl boronic acids under Pd(PPh) catalysis can yield biaryl derivatives. Kinetic studies comparing iodinated vs. brominated analogs are advised to optimize reaction rates .

Q. What experimental designs mitigate racemization during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations or sulfonations at 0–5°C to minimize thermal racemization.

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to stabilize the stereocenter during subsequent reactions .

Q. How does the compound’s structure affect its binding affinity in receptor-based studies?

- Methodological Answer : Molecular docking simulations using the 3,4-dimethoxyphenyl moiety as a pharmacophore can predict interactions with adrenergic or dopaminergic receptors. Comparative assays with des-iodo analogs may clarify the role of iodine in binding kinetics, as seen in related cardiotonic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.